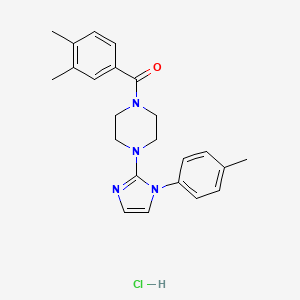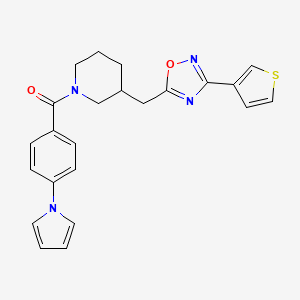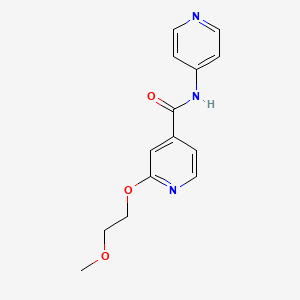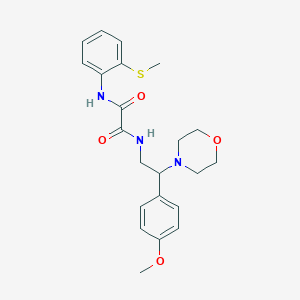![molecular formula C24H24N4O2 B2510363 1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)-4-phenylpiperidine-4-carbonitrile CAS No. 1796919-07-7](/img/structure/B2510363.png)
1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)-4-phenylpiperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a benzo[d]oxazol-2-yl group, a pyrrolidine-2-carbonyl group, a phenylpiperidine-4-carbonitrile group . These groups are common in many biologically active compounds and could potentially confer a variety of properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzo[d]oxazol-2-yl group would likely contribute to the compound’s aromaticity, while the pyrrolidine-2-carbonyl and phenylpiperidine-4-carbonitrile groups could influence its three-dimensional shape .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the carbonyl group in the pyrrolidine-2-carbonyl moiety could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzo[d]oxazol-2-yl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .科学的研究の応用
Potent and Selective Inhibitors
The compound is related to molecules that have been identified as potent and selective inhibitors of specific enzymes. For example, derivatives have been developed as inhibitors for the treatment of conditions like type-2 diabetes, demonstrating the utility of these compounds in metabolic disease research. These inhibitors were prepared labeled with carbon-13 and carbon-14 to enable comprehensive studies on drug metabolism, pharmacokinetics, and bioanalytical studies, highlighting their importance in understanding drug action mechanisms and developing new therapeutic agents (Latli et al., 2017).
Antimicrobial and Antioxidant Activities
Derivatives of the compound have been synthesized and evaluated for antimicrobial and antioxidant activities. These studies indicate that the synthesized molecules exhibit moderate to good binding energies and show potential as antimicrobial agents against a variety of pathogens. This underscores the compound's role in the development of new antimicrobial and antioxidant agents, contributing to the fight against drug-resistant bacteria and oxidative stress-related diseases (Flefel et al., 2018).
Novel Synthetic Pathways
Research has also focused on developing novel synthetic pathways for creating derivatives of the compound, leading to new molecules with potential biological activities. These synthetic advancements enable the exploration of chemical space for new drug candidates and provide insights into structure-activity relationships essential for drug design (Al‐Azmi et al., 2020).
Conducting Polymers and Materials Science
In materials science, related compounds have been utilized in the synthesis of conducting polymers. These polymers, derived from low oxidation potential monomers, demonstrate the compound's versatility in applications beyond pharmaceuticals, offering potential in electronic and photovoltaic devices (Sotzing et al., 1996).
Potential Nootropic Agents
The compound's derivatives have been investigated for their nootropic (cognitive-enhancing) activities. These studies contribute to the understanding of the molecular basis of cognition and the development of therapeutic agents for cognitive disorders, illustrating the compound's potential in neuroscience research (Valenta et al., 1994).
作用機序
将来の方向性
特性
IUPAC Name |
1-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c25-17-24(18-7-2-1-3-8-18)12-15-27(16-13-24)22(29)20-10-6-14-28(20)23-26-19-9-4-5-11-21(19)30-23/h1-5,7-9,11,20H,6,10,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYOJVCRMMCNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCC(CC4)(C#N)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopentanemethanol, 1-[(dimethylamino)methyl]-](/img/structure/B2510280.png)

![3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2510283.png)
![methyl 2-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate](/img/structure/B2510284.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide](/img/structure/B2510290.png)

![5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2510292.png)


![1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2510295.png)


![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510302.png)